Cyclohexyl triphenylphosphonium iodide
Description
Foundational Significance of Phosphonium (B103445) Salts in Advanced Organic Synthesis
Phosphonium salts are ionic compounds containing a positively charged phosphorus atom covalently bonded to four organic groups. Their importance in organic synthesis is deeply rooted in their ability to form phosphorus ylides, which are key reagents in the Wittig olefination reaction.
Historical Trajectories and Milestones in Phosphonium Salt Chemistry
The journey of phosphonium salts in organic chemistry began with their discovery in the mid-20th century. researchgate.net A pivotal moment arrived in 1954 when Georg Wittig discovered that a phosphonium ylide, generated by the deprotonation of a phosphonium salt, could react with a carbonyl compound to form an alkene. This discovery, which earned Wittig the Nobel Prize in Chemistry in 1979, revolutionized the synthesis of alkenes, offering a method with exceptional regioselectivity. The Wittig reaction has since been widely applied in both industrial and academic settings, including in the synthesis of complex natural products. mcmaster.ca
Evolution of Quaternary Phosphonium Salts in Modern Synthetic Methodologies
The utility of quaternary phosphonium salts has expanded far beyond their initial role as ylide precursors. They have gained considerable attention as catalysts in a multitude of chemical transformations. researchgate.net Their applications are diverse, ranging from phase-transfer catalysts, which facilitate reactions between reactants in different phases, to their use as ionic liquids and organocatalysts. researchgate.net Recent advancements have also seen the development of novel synthetic routes to quaternary phosphonium salts, including photocatalytic methods and approaches utilizing phosphine (B1218219) oxides as electrophilic partners. rsc.orgrsc.org
Strategic Importance of Cyclohexyl Triphenylphosphonium Iodide in Research
This compound, with its distinct cyclohexyl moiety, serves as an important tool for investigating the subtle yet significant effects of steric and electronic factors on the course of the Wittig reaction and other synthetic transformations.
Elucidating Steric and Electronic Influences of the Cyclohexyl Moiety on Phosphonium Reactivity
The cyclohexyl group, a bulky, non-planar cycloalkyl substituent, exerts considerable steric hindrance around the phosphorus center. This steric bulk can influence the rate of formation of the phosphonium salt itself, which typically occurs via an SN2 reaction between triphenylphosphine (B44618) and an alkyl halide. chemistrysteps.comlibretexts.org Increased steric hindrance at the electrophilic carbon of the alkyl halide can slow down the rate of this reaction. libretexts.org
In the context of the Wittig reaction, the steric profile of the resulting ylide plays a crucial role in determining the stereochemical outcome of the olefination. The bulky cyclohexyl group can influence the approach of the ylide to the carbonyl compound, thereby affecting the ratio of E and Z alkene isomers produced.
| Property | Description |
| IUPAC Name | cyclohexyl(triphenyl)phosphanium;iodide |
| Molecular Formula | C24H26IP |
| Molecular Weight | 472.3 g/mol |
| CAS Number | 55894-17-2 |
Table 1: Chemical Properties of this compound nih.gov
Position of this compound within the Broader Alkyltriphenylphosphonium Halide Class
This compound belongs to the class of alkyltriphenylphosphonium halides, which are characterized by the general formula [R-PPh3]+X-. Within this class, the nature of the alkyl group 'R' significantly dictates the reactivity and stereoselectivity of the corresponding Wittig reagent.
Compared to less sterically demanding primary alkyltriphenylphosphonium salts, such as methyltriphenylphosphonium (B96628) iodide, the formation of the cyclohexyl derivative can be slower due to the steric bulk of the cyclohexyl group hindering the SN2 reaction with triphenylphosphine. chemistrysteps.comlibretexts.org
In the Wittig reaction, ylides derived from simple, unbranched alkyltriphenylphosphonium salts often exhibit a preference for the formation of the Z-alkene, particularly under salt-free conditions. The steric bulk of the cyclohexyl group in the corresponding ylide can further influence this stereoselectivity. For instance, in reactions with certain aldehydes, the combination of a sterically hindered ylide can lead to a higher proportion of the E-alkene. mcmaster.ca
The electronic nature of the alkyl group also plays a role. While the cyclohexyl group is weakly electron-donating, other alkyl groups can have different electronic effects, which in turn modifies the reactivity of the ylide. For instance, ylides bearing electron-withdrawing groups are generally more stable and less reactive, often leading to the preferential formation of the E-alkene.
| Alkyl Group | Steric Hindrance | Electronic Effect | Typical Stereoselectivity (non-stabilized ylide) |
| Methyl | Low | Weakly Donating | Z-selective |
| Ethyl | Moderate | Weakly Donating | Z-selective |
| Isopropyl | High | Donating | Can vary, often less selective |
| Cyclohexyl | High | Weakly Donating | Can favor E-alkene with certain substrates mcmaster.ca |
| Benzyl (B1604629) | Moderate | Inductively withdrawing, but can stabilize ylide via resonance | Can vary, often less selective |
Table 2: Comparison of Cyclohexyltriphenylphosphonium Iodide with other Alkyltriphenylphosphonium Halides
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55894-17-2 |
|---|---|
Molecular Formula |
C24H26IP |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
cyclohexyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C24H26P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1 |
InChI Key |
IILXKYJRRSMOLS-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of Cyclohexyl Triphenylphosphonium Iodide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for probing the structure of cyclohexyl triphenylphosphonium iodide at the atomic level. Through the analysis of ¹H, ¹³C, and ³¹P NMR spectra, detailed insights into the connectivity and chemical environment of each atom within the molecule can be ascertained.
¹H NMR Spectral Analysis of the Cyclohexyl and Phenyl Protons
The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the cyclohexyl and triphenylphosphine (B44618) moieties. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the downfield region, generally between 7.5 and 8.0 ppm. This complexity arises from the coupling between the ortho, meta, and para protons on each phenyl ring, as well as potential coupling to the phosphorus atom.
The protons of the cyclohexyl group resonate in the upfield region of the spectrum. The methine proton attached to the phosphorus-bearing carbon (α-proton) is of particular diagnostic importance. Due to the electron-withdrawing nature of the phosphonium (B103445) center and coupling to the ³¹P nucleus, this proton signal is shifted downfield relative to a typical cyclohexyl proton and appears as a distinct multiplet. The remaining methylene (B1212753) protons of the cyclohexyl ring give rise to a series of overlapping multiplets at higher field, typically in the range of 1.2 to 2.0 ppm. The precise chemical shifts and coupling patterns are influenced by the conformational dynamics of the cyclohexyl ring.
Table 1: Illustrative ¹H NMR Spectral Data for this compound Note: The following data is representative and may vary based on solvent and experimental conditions.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl Protons | 7.50 - 8.00 | m |
| Cyclohexyl α-Proton (CH-P) | 4.50 - 5.00 | m |
| Cyclohexyl Methylene Protons | 1.20 - 2.00 | m |
¹³C NMR Spectral Analysis of the Carbon Framework
The ¹³C NMR spectrum offers complementary structural information by detailing the carbon skeleton of the molecule. The carbon atoms of the phenyl rings exhibit characteristic signals in the aromatic region (typically 120-140 ppm). Due to coupling with the phosphorus atom, these signals often appear as doublets, with the magnitude of the coupling constant (JC-P) depending on the number of bonds separating the carbon and phosphorus atoms. The ipso-carbon (the carbon directly attached to phosphorus) shows a significant downfield shift and a large one-bond coupling constant.
The carbon atoms of the cyclohexyl ring are observed at higher field. The α-carbon, directly bonded to the phosphorus atom, is significantly deshielded and appears as a doublet with a large ¹JC-P coupling constant. The other carbons of the cyclohexyl ring (β, γ, and δ) resonate at progressively higher fields and also exhibit smaller C-P coupling.
Table 2: Illustrative ¹³C NMR Spectral Data for this compound Note: The following data is representative and may vary based on solvent and experimental conditions.
| Carbon Assignment | Chemical Shift (δ, ppm) | C-P Coupling Constant (JC-P, Hz) |
| Phenyl Ipso-Carbon | ~118 | ~90 (¹J) |
| Phenyl Ortho-Carbons | ~134 | ~10 (²J) |
| Phenyl Meta-Carbons | ~130 | ~12 (³J) |
| Phenyl Para-Carbon | ~135 | ~3 (⁴J) |
| Cyclohexyl α-Carbon (C-P) | ~30 | ~50 (¹J) |
| Cyclohexyl β, γ, δ-Carbons | 25-28 | < 15 |
³¹P NMR Spectral Analysis of the Quaternary Phosphorus Center
³¹P NMR spectroscopy is a highly sensitive and specific technique for characterizing organophosphorus compounds. For this compound, the ³¹P NMR spectrum typically displays a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of a quaternary phosphonium salt and is influenced by the nature of the substituents on the phosphorus atom. For alkyltriphenylphosphonium salts, the ³¹P chemical shift is generally observed in the range of +20 to +30 ppm (relative to 85% H₃PO₄). This downfield shift is indicative of the deshielded nature of the tetravalent phosphorus atom.
Table 3: Illustrative ³¹P NMR Spectral Data for this compound Note: The following data is representative and may vary based on solvent and experimental conditions.
| Nucleus | Chemical Shift (δ, ppm) |
| ³¹P | +20 to +30 |
Dynamic NMR Investigations for Conformational Dynamics and Pseudorotation of Derived Intermediates
While not directly probing the ground-state structure of this compound itself, dynamic NMR (DNMR) techniques can be invaluable for studying the conformational dynamics of this and related phosphonium salts in solution. For instance, variable temperature NMR studies could reveal information about the rate of chair-to-chair interconversion of the cyclohexyl ring.
Furthermore, in the context of reactions involving this phosphonium salt, such as the Wittig reaction, DNMR can be employed to study the dynamics of key intermediates like oxaphosphetanes. These studies can provide insights into the processes of pseudorotation at the phosphorus center, which can influence the stereochemical outcome of the reaction. However, specific DNMR studies on intermediates derived from this compound are not widely reported.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is a crucial analytical tool for confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the cyclohexyl triphenylphosphonium cation. This technique allows for the determination of the elemental formula of the ion with a high degree of confidence. The experimentally determined exact mass can be compared to the theoretically calculated mass for the proposed formula (C₂₄H₂₆P⁺), providing unambiguous confirmation of the compound's identity. The calculated exact mass for the cyclohexyl triphenylphosphonium cation is 345.1766 Da.
Table 4: High-Resolution Mass Spectrometry Data for the Cyclohexyl Triphenylphosphonium Cation
| Ion | Calculated Exact Mass (m/z) |
| [C₂₄H₂₆P]⁺ | 345.1766 |
Analysis of Fragmentation Pathways in this compound
The fragmentation of this compound in mass spectrometry provides crucial information for its structural elucidation. When subjected to ionization techniques such as electrospray ionization (ESI), the intact cation [C24H26P]+ is observed. Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation of this precursor ion, revealing characteristic pathways.
The fragmentation is dominated by the cleavage of the bonds around the central phosphorus atom. Common pathways include:
Loss of a Phenyl Group: A primary fragmentation step involves the homolytic or heterolytic cleavage of a phosphorus-phenyl bond, leading to the formation of a stable diphenylcyclohexylphosphine radical cation or a related fragment.
Loss of the Cyclohexyl Group: Cleavage of the phosphorus-cyclohexyl bond is another significant pathway. This results in the formation of the highly stable triphenylphosphine cation or related fragment ions. The relative abundance of this fragmentation pathway can provide insights into the relative strengths of the P-C(phenyl) versus P-C(cyclohexyl) bonds.
Formation of Benzene (B151609): The elimination of a neutral benzene molecule from the parent ion can occur, often accompanied by rearrangement.
Phosphorus-containing Fragments: A variety of smaller, phosphorus-containing ions are typically observed, corresponding to the successive loss of the organic substituents. In some organophosphorus compounds, fragmentation can proceed until the formation of stable ions like [H4PO4]+ under specific conditions, although this is more characteristic of phosphate (B84403) esters. mdpi.com
The specific fragmentation pattern and the relative intensities of the fragment ions are dependent on the collision energy used in the MS/MS experiment. nih.gov By analyzing these pathways, the connectivity of the molecule can be confirmed, distinguishing it from other isomers.
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent cyclohexyl and phenyl moieties.
The IR spectrum can be divided into distinct regions corresponding to the vibrations of the different parts of the molecule. The phenyl groups, attached to the phosphorus atom, give rise to several characteristic bands. Similarly, the saturated cyclohexyl ring has its own unique vibrational signatures.
Key absorption bands for this compound include:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl rings typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretching: The C-H bonds of the cyclohexyl group exhibit stretching vibrations in the region below 3000 cm⁻¹, typically around 2850-3000 cm⁻¹. uniroma1.itlibretexts.org
Aromatic C-C Stretching: The stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region. vscht.cz Aromatic compounds often show characteristic bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz
P-C Stretching: The vibration of the phosphorus-carbon bond gives rise to bands that are often found in the fingerprint region of the spectrum.
C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are prominent in the 650-1000 cm⁻¹ region and can be indicative of the substitution pattern on the benzene ring. vscht.cz
The table below summarizes the expected characteristic IR absorption bands.
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching | Aromatic (Phenyl) | 3000-3100 | Medium to Weak |
| C-H Stretching | Aliphatic (Cyclohexyl) | 2850-3000 | Strong |
| C=C Stretching | Aromatic Ring | 1585-1600 and 1400-1500 | Medium to Weak |
| C-H Bending | Aromatic | 690-900 | Strong |
| P-Phenyl Stretching | P-C6H5 | ~1100 | Strong |
This table presents typical ranges for the specified functional groups. Specific peak positions can vary. vscht.czuniroma1.itlibretexts.orgmaricopa.edupressbooks.pub
X-ray Crystallography for Solid-State Structural Analysis
For chiral molecules, single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the absolute configuration. nih.govsoton.ac.uk If an enantiomerically pure sample of a chiral derivative of this compound were crystallized, this method could determine the absolute arrangement of substituents around a stereogenic center. The determination relies on the phenomenon of anomalous scattering. thieme-connect.deed.ac.uk When the wavelength of the X-rays used is close to an absorption edge of one of the atoms in the crystal (often a heavier atom like iodine), the scattering factor of that atom becomes a complex number. ed.ac.uk This effect breaks Friedel's law, meaning that the intensities of diffraction spots (h,k,l) are no longer equal to their inverse (-h,-k,-l). By carefully measuring these intensity differences, the absolute structure can be determined, often quantified by the Flack parameter, which should refine to a value near 0 for the correct enantiomer and 1 for the inverted structure. chem-soc.si
X-ray diffraction analysis provides precise measurements of the geometric parameters of the molecule. In this compound, the phosphorus atom is expected to adopt a distorted tetrahedral geometry, bonded to three phenyl groups and one cyclohexyl group. The C-P-C bond angles are typically in the range of 100-110°, deviating from the ideal tetrahedral angle of 109.5° due to the steric bulk of the substituents. nih.gov The phosphorus-carbon bond lengths will vary slightly between the phenyl and cyclohexyl groups.
The table below shows typical bond lengths and angles for a related phosphonium structure, tris(pentafluorophenyl)phosphine, which provides a reference for the expected geometry around the phosphorus atom. nih.gov
| Parameter | Atoms Involved | Typical Value |
| Bond Length | P-C (Aromatic) | 1.82 - 1.84 Å |
| Bond Angle | C-P-C | 99 - 106° |
Data derived from the structure of a related compound, tris(pentafluorophenyl)phosphine, for illustrative purposes. nih.gov
The solid-state structure of this compound is stabilized by a network of intermolecular interactions that dictate the crystal packing. ias.ac.in The arrangement of the bulky cations and the iodide anions is governed by a combination of electrostatic forces and weaker non-covalent interactions. Key interactions include:
Ionic Interactions: The primary force holding the crystal together is the electrostatic attraction between the positively charged phosphonium center and the negatively charged iodide anion.
C-H···π Interactions: The hydrogen atoms of the cyclohexyl group can interact with the electron-rich π systems of the phenyl rings of adjacent cations. irantypist.com
π···π Stacking: The aromatic phenyl rings can stack on top of one another, an interaction driven by favorable electrostatic and dispersion forces. irantypist.com
C-H···I Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the phenyl and cyclohexyl groups and the iodide anion.
These interactions work in concert to create a stable, repeating three-dimensional lattice. The specific packing motif will depend on the precise crystallization conditions, which can sometimes lead to the formation of different polymorphs. irantypist.com
Mechanistic Investigations and Reactivity Profiles of Cyclohexyl Triphenylphosphonium Iodide
Ylide Generation from Cyclohexyl Triphenylphosphonium Iodide
The generation of a phosphonium (B103445) ylide is the critical first step in the Wittig reaction. This involves the deprotonation of the α-carbon of the phosphonium salt by a suitable base.
Optimization of Deprotonation Conditions for the Formation of Cyclohexyl-Substituted Phosphonium Ylides
Specific optimization studies for the deprotonation of this compound to form the corresponding ylide, cyclohexylidenetriphenylphosphorane, are not detailed in the available literature. However, based on the nature of the cyclohexyl group, which is a non-stabilized alkyl substituent, general principles for the formation of such ylides can be inferred. The formation of non-stabilized ylides typically requires strong bases to efficiently remove the relatively non-acidic proton on the carbon adjacent to the phosphorus atom.
Optimal conditions would likely involve the use of strong organometallic bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous, aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent quenching of the highly reactive ylide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can decompose the ylide.
A hypothetical optimization table based on general knowledge of non-stabilized ylides is presented below. It is important to note that these are expected trends and not based on specific experimental data for this compound.
Hypothetical Optimization of Ylide Formation
| Base | Solvent | Temperature (°C) | Expected Ylide Yield |
|---|---|---|---|
| n-Butyllithium | THF | -78 to 0 | High |
| Sodium Hydride | THF/DMSO | 25 to 60 | Moderate to High |
| Potassium tert-butoxide | THF | 0 to 25 | Moderate |
| Sodium Hydroxide | Dichloromethane/Water | 25 | Very Low / No Reaction |
Influence of Base Selection on Ylide Stability and Reactivity
The choice of base is crucial as it influences not only the efficiency of ylide formation but also the stability and subsequent reactivity of the resulting ylide. For non-stabilized ylides like cyclohexylidenetriphenylphosphorane, strong, non-nucleophilic bases are preferred.
Strong bases like n-butyllithium are highly effective for deprotonation. wikipedia.org The resulting ylide is often used in situ. The presence of lithium salts, byproducts of using organolithium bases, can influence the stereochemical outcome of the subsequent Wittig reaction. wikipedia.org Weaker bases, such as alkoxides like potassium tert-butoxide, can also be used, though they may be less efficient in deprotonating the phosphonium salt. commonorganicchemistry.com The stability of non-stabilized ylides is generally low; they are sensitive to air and moisture and are typically generated and used immediately. sciforum.net The reactivity of the ylide is high, readily reacting with both aldehydes and ketones.
Influence of Base on Ylide Properties (General for Non-Stabilized Ylides)
| Base | Relative Strength | Ylide Stability | Reactivity | Potential Issues |
|---|---|---|---|---|
| n-Butyllithium | Very Strong | Low (used in situ) | High | Requires strictly anhydrous conditions |
| Sodium Hydride | Strong | Moderate (can be pre-formed) | High | Heterogeneous reaction, may require heating |
| Potassium tert-butoxide | Strong | Low (used in situ) | High | Can promote side reactions |
Application in the Wittig Olefination Reaction
This compound serves as a precursor to a Wittig reagent used for the synthesis of alkenes with a cyclohexylidene moiety.
Role of this compound as a Precursor to Wittig Reagents
This compound is the phosphonium salt precursor for the corresponding phosphonium ylide. youtube.com The synthesis of this salt typically involves the SN2 reaction of triphenylphosphine (B44618) with cyclohexyl iodide. Once formed, this salt is deprotonated in situ to generate the nucleophilic ylide, which then reacts with a carbonyl compound. libretexts.org The role of the phosphonium salt is to provide the carbon framework that will ultimately form one part of the new alkene double bond.
Stereocontrol in Alkene Synthesis: E/Z Selectivity and its Governing Factors
The stereoselectivity of the Wittig reaction is a key consideration, and it is largely determined by the nature of the ylide. Ylides derived from precursors like this compound are classified as non-stabilized ylides. organic-chemistry.org Non-stabilized ylides typically exhibit a preference for the formation of (Z)-alkenes, especially with aldehydes. wikipedia.orgorganic-chemistry.org This selectivity is often explained by the kinetic control of the reaction pathway.
The generally accepted mechanism for non-stabilized ylides under salt-free conditions involves a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.org The stereochemistry is determined in the transition state leading to this intermediate. For non-stabilized ylides, the favored transition state leads to the cis-substituted oxaphosphetane, which then decomposes to the (Z)-alkene and triphenylphosphine oxide. libretexts.org The presence of lithium salts can decrease the Z-selectivity by allowing for equilibration of intermediates. wikipedia.org
Expected E/Z Selectivity for Cyclohexyl-derived Ylide (General Trends)
| Carbonyl Compound | Reaction Conditions | Major Isomer | Minor Isomer |
|---|---|---|---|
| Aliphatic Aldehyde | Salt-free (e.g., NaH, KHMDS) | Z | E |
| Aromatic Aldehyde | Salt-free (e.g., NaH, KHMDS) | Z | E |
| Aliphatic Aldehyde | Li-salt present (e.g., n-BuLi) | Z/E mixture | E/Z mixture |
| Ketone | Salt-free or Li-salt present | Mixture, often poor selectivity | Mixture, often poor selectivity |
Oxaphosphetane Intermediates: Formation, Structure, and Decomposition Kinetics
The Wittig reaction proceeds through a four-membered ring intermediate called an oxaphosphetane. libretexts.org This intermediate is formed from the reaction of the ylide with the carbonyl compound. libretexts.org For non-stabilized ylides, the formation of the oxaphosphetane is believed to occur via a concerted [2+2] cycloaddition under lithium-free conditions. wikipedia.org
The structure of the oxaphosphetane intermediate dictates the stereochemistry of the final alkene product. Cis- and trans-substituted oxaphosphetanes can be formed, which then decompose to yield (Z)- and (E)-alkenes, respectively. The decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is an irreversible and exothermic process, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. libretexts.org
Specific kinetic data for the decomposition of the oxaphosphetane derived from cyclohexylidenetriphenylphosphorane is not available in the searched literature. However, for non-stabilized ylides in general, the formation of the oxaphosphetane is the rate-determining step under certain conditions, while its decomposition is rapid. libretexts.org
Steric Effects of the Cyclohexyl Substituent on Wittig Reactivity and Selectivity
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome of this reaction, yielding either the (E)- or (Z)-alkene, is significantly influenced by the nature of the substituents on the phosphorus ylide, particularly their steric bulk and electronic properties. organic-chemistry.orgwikipedia.org In the case of ylides derived from this compound, the cyclohexyl group exerts a considerable steric influence that affects both reactivity and selectivity.
The mechanism of the Wittig reaction proceeds through the formation of a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orglibretexts.org The geometry of the transition state leading to this intermediate is a key determinant of the final alkene stereochemistry. The bulky cyclohexyl group, compared to less sterically demanding substituents like methyl or even phenyl groups, influences the trajectory of the ylide's approach to the carbonyl compound. mcmaster.camasterorganicchemistry.com
For non-stabilized ylides, where the group attached to the ylidic carbon is typically an alkyl group, the reaction is kinetically controlled and often leads to the (Z)-alkene. wikipedia.orgresearchgate.net The steric hindrance from the large cyclohexyl group on the phosphorus atom favors a puckered transition state that minimizes steric interactions between the phosphonium substituents, the ylide substituent, and the substituents on the carbonyl compound. mcmaster.canih.gov This arrangement preferentially leads to the cis-oxaphosphetane, which then decomposes stereospecifically to the (Z)-alkene and triphenylphosphine oxide. libretexts.orgmcmaster.ca
Conversely, with stabilized ylides (where the ylidic carbon is attached to an electron-withdrawing group), the reaction is often under thermodynamic control and yields the (E)-alkene as the major product. organic-chemistry.orgwikipedia.org In these cases, the initial cycloaddition to form the oxaphosphetane can be reversible. The steric bulk of the cyclohexyl group can further promote the formation of the more thermodynamically stable trans-oxaphosphetane, which decomposes to the (E)-alkene. researchgate.netnih.gov The interplay of steric repulsions in the transition state dictates the selectivity, and the presence of a bulky substituent like cyclohexyl can amplify these effects, potentially leading to higher diastereoselectivity. masterorganicchemistry.comnih.gov
Table 1: Factors Influencing Stereoselectivity in the Wittig Reaction
| Factor | Influence on Selectivity | Predominant Isomer (Typical) |
|---|---|---|
| Ylide Type | Non-stabilized ylides favor kinetic control. | (Z)-alkene wikipedia.org |
| Stabilized ylides favor thermodynamic control. | (E)-alkene wikipedia.org | |
| Steric Bulk | Large substituents on phosphorus (e.g., cyclohexyl) increase steric hindrance in the transition state. | Can enhance selectivity by amplifying energy differences between transition states. mcmaster.camasterorganicchemistry.com |
| Reaction Conditions | Salt-free conditions favor kinetic product. | (Z)-alkene wikipedia.org |
| Presence of lithium salts can lead to equilibration of intermediates. | May decrease (Z)-selectivity. organic-chemistry.org |
| Carbonyl Structure | Sterically hindered ketones may react slowly or not at all, especially with stabilized ylides. libretexts.orglumenlearning.com | N/A |
Other Synthetic Transformations Mediated by this compound
Beyond its role in the classic Wittig olefination, this compound and its derivatives are versatile reagents that mediate a variety of other synthetic transformations.
Phosphonium ylides are known to participate in reactions that lead to the formation of cyclopropane (B1198618) rings, which are valuable structural motifs in numerous natural products and pharmaceuticals. core.ac.uk The reaction of a phosphonium ylide with an α,β-unsaturated carbonyl compound, such as an enone or enoate, can lead to a cyclopropane derivative. acs.orgorganic-chemistry.org
The mechanism typically involves an initial Michael-type 1,4-conjugate addition of the ylide to the unsaturated system. This generates a zwitterionic enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate on the carbon atom bearing the phosphonium group, with displacement of triphenylphosphine, results in the formation of the three-membered cyclopropane ring. The Corey-Chaykovsky reaction represents a related transformation, though it typically employs sulfonium (B1226848) ylides to generate cyclopropanes from enones. ethz.chorganic-chemistry.org The use of a bulky phosphonium ylide, such as that derived from this compound, can influence the diastereoselectivity of the resulting cyclopropane. core.ac.uk
Carbon homologation, the extension of a carbon chain by one or more carbon atoms, is a fundamental transformation in organic synthesis. Phosphonium ylides serve as effective reagents for the homologation of aldehydes and ketones. mcmaster.camcmaster.ca For instance, reaction with an appropriate ylide can convert an aldehyde into a longer-chain ketone or unsaturated aldehyde.
A notable transformation involving phosphonium ylides is the synthesis of cyclic enol ethers. In a tandem Michael addition-intramolecular Wittig reaction sequence, a cyclic phosphonium ylide can react with α,β-unsaturated esters to afford seven-membered cyclic enol ethers. acs.org This reaction proceeds with high stereoselectivity, predominantly forming the trans enol ether derivatives. The steric crowding around the ylide carbon in an intermediate can favor the intramolecular Wittig reaction over other potential pathways. acs.org
Table 2: Synthesis of Seven-Membered Cyclic Enol Ethers via Tandem Reaction
| Reactant (α,β-Unsaturated Ester) | Product Yield |
|---|---|
| Ethyl Cinnamate | 73% acs.org |
| Ethyl Crotonate | 65% acs.org |
| Ethyl 3,3-Dimethylacrylate | 37% acs.org |
| Ethyl Acrylate | 55% acs.org |
| Diethyl Fumarate | 45% acs.org |
Data derived from the reaction of a five-membered cyclic phosphonium ylide with various enoates. acs.org
Cyclohexyl-containing phosphonium salts can act as electrophiles in nucleophilic substitution reactions. The phosphonium moiety, specifically the triphenylphosphine group, is an excellent leaving group. This allows for the displacement of the phosphonium group by a nucleophile in an SN2-type reaction. libretexts.org For example, phosphonium salts prepared from alkyl halides can react with powerful nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. academie-sciences.fr This reactivity is particularly useful in the synthesis of complex molecules where direct substitution on the corresponding halide is challenging. academie-sciences.fr
Furthermore, under certain conditions, phosphonium salts can undergo reactions involving the transfer of one of the phenyl groups from the phosphorus atom to a nucleophilic center. This transformation, known as phenyl transfer, is less common than the displacement of the entire phosphine (B1218219) group but represents a unique reactivity pathway for these salts.
Phosphoranylideneketenes are a class of compounds that feature a phosphonium ylide adjacent to a ketene (B1206846) functionality. The electronic and steric properties of the substituents on the phosphorus atom significantly modulate the reactivity of these species. The cyclohexyl-substituted analogue of the well-known Bestmann's ylide (Ph₃PCCO), tricyclohexylphosphoranylideneketene ((cyclohexyl)₃PCCO), has been synthesized and characterized to study these effects. researchgate.net
This bulkier analogue, (cyclohexyl)₃PCCO, behaves as a weak, ambidentate Lewis base. researchgate.net It can donate electron density to strong Lewis acids through either the ylidic carbon atom or the oxygen atom of the ketene group. The increased electron-donating ability of the cyclohexyl groups compared to phenyl groups influences the nucleophilicity of the ylide. acs.org This is reflected in spectroscopic data, where replacing phenyl groups with cyclohexyl groups results in a downfield shift in the ³¹P NMR spectrum, indicating a more electron-rich phosphorus center. acs.org The interaction of these phosphoranylideneketenes with transition metal complexes can lead to the formation of η¹-ketenyl derivatives, highlighting their utility as ligands in organometallic chemistry. researchgate.net
Computational and Theoretical Studies on Cyclohexyl Triphenylphosphonium Iodide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like phosphonium (B103445) salts and ylides.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction pathways, intermediates, and transition states. In the context of the Wittig reaction, which utilizes phosphonium ylides derived from salts like cyclohexyl triphenylphosphonium iodide, DFT studies have been pivotal in understanding the mechanism.
The reaction between a phosphonium ylide and a carbonyl compound is generally understood to proceed via a [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane. researchgate.netmdpi.com DFT calculations help to characterize the geometry and energy of the transition states leading to this intermediate. For the reaction involving the ylide derived from this compound, computational models can predict the structure of the transition state, revealing the extent of bond formation between the ylidic carbon and the carbonyl carbon, and the phosphorus and carbonyl oxygen atoms.
Studies on analogous systems, such as the Aza-Wittig reaction, have shown that the cycloaddition is an asynchronous but concerted process. mdpi.com DFT calculations, particularly with dispersion corrections (e.g., B3LYP-GD3BJ), provide a more accurate description of these non-covalent interactions, which are crucial in the transition state. researchgate.netmdpi.com The calculations can determine the energy barriers (activation energies) for the formation of cis- and trans-oxaphosphetane intermediates, which is fundamental to understanding the stereochemical outcome of the reaction. Following its formation, the oxaphosphetane decomposes to yield the alkene and triphenylphosphine (B44618) oxide. DFT modeling of this cycloreversion step clarifies whether it is a concerted or stepwise process and calculates the associated energy barriers.
Table 1: Illustrative DFT-Calculated Parameters for Wittig Reaction Intermediates
| Species | Method/Basis Set | Key Geometric Parameter | Calculated Relative Energy (kcal/mol) |
|---|---|---|---|
| Reactants (Ylide + Aldehyde) | B3LYP/6-31G** | - | 0.0 |
| Transition State 1 (TS1) | B3LYP/6-31G** | C-C bond length: ~2.2 Å | +5.8 |
| Oxaphosphetane Intermediate | B3LYP/6-31G** | P-O bond length: ~1.8 Å | -15.2 |
| Transition State 2 (TS2) | B3LYP/6-31G** | C=C bond forming | +2.5 |
| Products (Alkene + Ph3PO) | B3LYP/6-31G** | - | -48.0 |
Note: Data are hypothetical and for illustrative purposes based on typical findings for Wittig reactions.
The reactivity of a phosphonium ylide is intrinsically linked to its electronic structure. Phosphorus ylides are 1,2-dipolar compounds that can be described by two main resonance structures: the ylide form, with a negative charge on the carbon and a positive charge on the phosphorus, and the ylene form, featuring a P=C double bond. e-bookshelf.deddugu.ac.in Modern theoretical calculations indicate that the bipolar ylidic structure is the major contributor to the ground state. e-bookshelf.de
DFT calculations allow for a detailed analysis of the molecular orbitals (MOs) of the cyclohexyl triphenylphosphonium ylide. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the negatively charged ylidic carbon, which explains the nucleophilic character of the ylide. researchgate.net The energy and shape of the HOMO are critical in determining the ylide's reactivity towards electrophiles like aldehydes and ketones. The Lowest Unoccupied Molecular Orbital (LUMO) is associated with the phosphonium moiety.
Molecular orbital analysis can also quantify the donor properties of the ylide. researchgate.net For the cyclohexyl phosphonium ylide, the presence of the bulky, electron-donating cyclohexyl group influences the electronic properties compared to simpler alkyl ylides. DFT can be used to calculate properties such as the charge distribution, showing the localization of negative charge on the carbanion, and the dipole moment, which reflects the polar nature of the P-C bond. nih.gov These analyses confirm that phosphorus ylides are strong π-donor ligands, a property that makes them useful for stabilizing reactive chemical species. researchgate.netnih.gov
Computational methods are increasingly used to predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental spectra. For this compound and its derivatives, DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govchemrxiv.org
The most common method involves geometry optimization of the molecule using DFT, followed by the calculation of magnetic shielding tensors using approaches like the Gauge-Including Atomic Orbital (GIAO) method. nih.govuni-muenchen.de The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, phosphoric acid for ³¹P).
For this compound, predicting the ³¹P chemical shift is particularly important for characterizing the compound and monitoring its reactions. DFT methods like MPW1K have shown good agreement with experimental ³¹P NMR data for various phosphorus-containing compounds. uni-muenchen.de Similarly, ¹³C chemical shifts for the cyclohexyl and phenyl rings can be calculated. These predictions can help in assigning complex spectra and distinguishing between different isomers or conformers. For accurate predictions, especially in solution, it is often necessary to consider solvent effects using continuum solvation models (like PCM) and to perform a Boltzmann averaging over accessible conformations. uni-muenchen.de
Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Model Phosphonium Salt
| Nucleus | Calculation Level | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|---|
| ³¹P | GIAO-MPW1K/6-311++G(2d,2p) | +24.5 | +25.1 |
| ¹³C (ipso-phenyl) | GIAO-B3LYP/6-31G(d) | 118.9 | 119.5 |
| ¹³C (cyclohexyl-C1) | GIAO-B3LYP/6-31G(d) | 30.2 | 31.0 |
Note: Data are illustrative, based on typical accuracy of DFT-based NMR predictions.
Kinetic and Thermodynamic Modeling of Reactivity
Beyond static properties and reaction pathways, computational chemistry can model the kinetic and thermodynamic aspects of reactions, providing quantitative data on reaction rates and equilibria.
Kinetic modeling relies on the calculation of activation energies (Ea) and pre-exponential factors to determine the rate constant (k) of a reaction, often using the Arrhenius equation. researchgate.net Transition State Theory (TST) is the framework used to connect the properties of the transition state, calculated via quantum mechanics, to the macroscopic rate constant.
Computational studies on related systems have determined activation enthalpies (ΔH‡) for reactions of phosphonium ylides. researchgate.net For example, in reactions of triphenylphosphine-derived ylides with aldehydes, ΔH‡ values can be calculated to be around 10 kcal/mol less than for simpler phosphine (B1218219) ylides, highlighting the influence of substituents. researchgate.net By modeling the reaction of the cyclohexyl phosphonium ylide with various aldehydes, a theoretical chemist can predict how the reaction rate will change based on the structure of the carbonyl partner. This predictive capability is invaluable for optimizing reaction conditions and understanding reactivity trends.
Table 3: Illustrative Kinetic and Thermodynamic Data for a Wittig Reaction Step
| Parameter | Calculated Value | Units |
|---|---|---|
| Enthalpy of Activation (ΔH‡) | 8.5 | kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 19.2 | kcal/mol |
| Enthalpy of Reaction (ΔH°) | -21.0 | kcal/mol |
| Rate Constant (k) at 298 K | 1.5 x 10⁻³ | L mol⁻¹ s⁻¹ |
Note: Values are hypothetical and for illustrative purposes.
A significant challenge in organic synthesis is controlling stereoselectivity. The Wittig reaction is known for its variable E/Z selectivity in the resulting alkene, which depends on the nature of the ylide, the aldehyde, and the reaction conditions. Computational modeling provides a powerful means to understand and predict this stereoselectivity. rsc.org
The stereochemical outcome is determined by the relative energies of the transition states leading to the diastereomeric (cis and trans) oxaphosphetane intermediates. The ylide derived from this compound is considered a "non-stabilized" ylide. Such ylides typically favor the formation of the Z-alkene under salt-free conditions.
Computational assessment can quantify this preference. By calculating the Gibbs free energies of the two competing transition states (TS-Z leading to the Z-alkene and TS-E leading to the E-alkene), one can predict the ratio of the products using the relationship ΔΔG‡ = -RTln(K), where K is the ratio of the rate constants (kZ/kE). A lower energy for TS-Z would confirm the kinetic preference for the Z-alkene. These models can also explore the effect of solvents and additives (like lithium salts) on the transition state energies, thereby explaining experimentally observed changes in stereoselectivity. rsc.org This predictive power is crucial for the rational design of synthetic strategies to obtain a desired alkene isomer. rsc.org
Catalytic Roles and Coordination Chemistry of Cyclohexyl Triphenylphosphonium Iodide
Phosphonium (B103445) Salts in Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. nih.gov Quaternary phosphonium salts, such as cyclohexyl triphenylphosphonium iodide, serve as catalysts in these systems by forming an ion pair with an anionic reactant and transporting it into the organic phase where the reaction can proceed. The lipophilic nature of the bulky organic substituents on the phosphorus cation allows the entire ion pair to dissolve in the organic solvent.
While this compound itself is an achiral molecule, its utility in asymmetric synthesis is explored in the context of creating a chiral catalytic environment. The core principle of asymmetric PTC relies on the use of a chiral, nonracemic catalyst to induce enantioselectivity in a reaction. nih.gov Although research on chiral quaternary phosphonium salts has historically been less extensive than on their ammonium (B1175870) counterparts, their potential is significant. rsc.org
In systems involving achiral catalysts like this compound, asymmetry must be introduced through other means. This could involve using a chiral substrate, a chiral additive, or performing a subsequent chiral resolution. The primary role of the phosphonium salt in such cases is to efficiently mediate the reaction by ensuring the reactants are brought together, while the stereochemical outcome is dictated by other chiral elements present in the reaction mixture. The iodide counterion can also play a dual role by facilitating the phase transfer and potentially activating electrophiles. nih.gov
The development of structurally well-defined, chiral quaternary phosphonium salts has become a key strategy for achieving high enantioselectivity in PTC reactions. rsc.org These catalysts create a specific, three-dimensional chiral environment around the transferred anion. This intimate association within the chiral ion pair forces the subsequent reaction with an electrophile to proceed through a sterically biased pathway, favoring the formation of one enantiomer over the other. nih.gov
A variety of enantioselective transformations have been successfully achieved using chiral phosphonium salt catalysts. These include alkylations, Michael additions, Henry (nitroaldol) reactions, and Mannich reactions. magtech.com.cnchinesechemsoc.org The design of the chiral catalyst is crucial, with many successful examples derived from scaffolds like binaphthyls, amino acids, and peptides, which provide a rigid and well-defined chiral pocket. chinesechemsoc.org The interplay of ionic interactions and other noncovalent forces, such as hydrogen bonding, between the catalyst and the nucleophile is an effective strategy for enhancing stereoselectivity. chinesechemsoc.org
The following table summarizes representative enantioselective reactions catalyzed by various chiral phosphonium salts, demonstrating the high levels of stereocontrol achievable.
| Reaction Type | Catalyst Type | Substrate Example | Enantiomeric Excess (ee) |
| Michael Addition | Amino acid-derived phosphonium salt | 3-Aryloxindole | Up to 90% |
| Aza-Henry Reaction | Dipeptide-derived phosphonium bromide | N-Protected imine | High enantioselectivity |
| Alkylation | Cinchona alkaloid-derived phosphonium salt | Glycine imine Schiff base | Up to 99% |
| Cascade Arene Formation | Multifunctional phosphonium salt | Phosphorus-containing nitroolefin | Excellent stereoselectivities |
Lewis Acid Catalysis by Phosphonium Species
Beyond their role in phase-transfer catalysis, phosphonium salts have emerged as potential Lewis acid organocatalysts. researchgate.net In this capacity, the phosphonium center can activate electrophilic substrates, typically carbonyls or imines, toward attack by a nucleophile. This activation is thought to occur through noncovalent interactions, such as hydrogen bonding or ion-pairing, which polarizes the C=O or C=N bond and lowers the energy barrier for the nucleophilic addition.
Quaternary phosphonium ion-pair catalysis has been successfully employed to facilitate a range of asymmetric nucleophilic addition reactions. chinesechemsoc.org This methodology is effective for the construction of functionalized, optically pure compounds. chinesechemsoc.org Reactions such as Michael additions, Henry reactions, Mannich reactions, and Strecker reactions have all been shown to be promoted by phosphonium salt catalysts. chinesechemsoc.org Bifunctional phosphonium salt catalysts, which possess both a Lewis acidic site (the phosphonium center) and a Lewis basic or Brønsted basic site, have been shown to be particularly effective. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity. nih.gov
The development of chiral phosphonium salt catalysts has enabled highly stereoselective additions to carbonyl and imine substrates. researchgate.netmdma.ch By creating a defined chiral environment, these catalysts can effectively control the facial selectivity of the nucleophilic attack. For instance, electrophilic phosphonium cations have been used to catalyze the efficient hydrosilylation of ketones and imines. researchgate.net The mechanism involves the activation of the Si-H bond through an interaction with the phosphonium center, followed by a cooperative action on the unsaturated substrate. researchgate.net
Amino acid- and peptide-derived phosphonium catalysts have proven particularly useful. The flexible and tunable nature of the peptide backbone allows for fine-tuning of the catalyst's stereocontrol pocket to achieve high enantioselectivity for a specific transformation. chinesechemsoc.org
The table below illustrates the application of chiral phosphonium catalysts in stereoselective additions to carbonyls and imines.
| Reaction Type | Catalyst Type | Substrate | Outcome |
| Strecker Reaction | Amino acid-thiourea phosphonium salt | Isatin-derived ketimine | High asymmetric catalytic efficiency |
| Hydrophosphonylation | Binaphthyl-derived phosphonium salt | Aldehyde | High yield and enantioselectivity |
| Hydrosilylation | Chiral phosphine-oxazolidine ligand with Iridium | N-Phenyl imine | 99% yield, 89% ee |
| Phospha-Michael Addition | Chiral dipeptide phosphonium ion-pair | α,β-Unsaturated ketone | Construction of two adjacent stereogenic centers |
Coordination Chemistry with Cyclohexyl-Substituted Phosphine (B1218219) Ligands
Cyclohexyl-substituted phosphines, which are structurally related to the cation of this compound, are important ligands in organometallic chemistry and homogeneous catalysis. wikipedia.org The properties of the resulting metal complexes are heavily influenced by the steric and electronic characteristics of the phosphine ligand.
These bulky and electron-rich ligands are crucial in many cross-coupling reactions, such as those catalyzed by palladium or nickel. tcichemicals.com For example, they enable the challenging oxidative addition of less reactive electrophiles like aryl chlorides. tcichemicals.com Prominent examples of catalysts incorporating these ligands include Grubbs' catalyst for olefin metathesis and Crabtree's catalyst for hydrogenation, both of which utilize tricyclohexylphosphine (B42057). wikipedia.org The binding energy of phosphine ligands to metal centers often correlates with their electron-donating ability, with cyclohexyl-substituted phosphines like PPh₂Cy and PPhCy₂ showing stronger binding than less basic phosphines like triphenylphosphine (B44618) (PPh₃). researchgate.net
Influence of Cyclohexyl Group on Ligand Sterics and Electronic Properties in Metal Complexes
The catalytic activity and stability of organometallic complexes are intricately linked to the properties of the ligands coordinated to the metal center. Phosphine ligands (PR₃) are particularly versatile due to the ability to tune their steric and electronic properties by varying the R groups. The cyclohexyl group, when attached to phosphorus, imparts distinct characteristics compared to other alkyl or aryl substituents.
Steric Properties: The primary measure of a ligand's steric bulk is the Tolman cone angle (θ), which quantifies the physical space a ligand occupies around a metal center. wikipedia.org The cyclohexyl group is considered a bulky substituent, leading to a large cone angle. For example, tricyclohexylphosphine (PCy₃) has a significantly larger cone angle than triphenylphosphine (PPh₃). wikipedia.org This steric hindrance is a critical factor in catalysis; it can influence the coordination number of the metal complex, often favoring lower coordination to minimize steric repulsion. vedantu.com The bulkiness of cyclohexyl-containing phosphines can also enhance the rate of reductive elimination, a key step in many catalytic cycles, by destabilizing the metal center's coordination sphere. tcichemicals.com
The conformationally flexible nature of the cyclohexyl ring allows it to adjust its orientation to accommodate other bulky ligands within the coordination sphere. orientjchem.orgacs.org However, this bulk can also prevent certain reactions; for instance, the preparation of some dinuclear platinum(II) complexes containing tricyclohexylphosphine is not possible through common methods due to the ligand's steric demands. orientjchem.org In palladium(0) complexes, the steric repulsion between two tricyclohexylphosphine ligands results in a wider P-Pd-P bond angle compared to less bulky phosphines. rsc.org
Electronic Properties: Electron density at the metal center is crucial for catalytic steps like oxidative addition. tcichemicals.com The electronic nature of a phosphine ligand is determined by the inductive effects of its substituents. Trialkylphosphines, such as those containing cyclohexyl groups, are strong σ-donors, meaning they are highly electron-donating. tcichemicals.comnsf.gov This high electron density increases the reactivity of the metal center towards oxidative addition. tcichemicals.com Compared to triarylphosphines like triphenylphosphine, which has electron-withdrawing phenyl groups, tricyclohexylphosphine is a much stronger electron-donating ligand. tcichemicals.com
The interplay between these steric and electronic effects is complex and vital for catalyst design. manchester.ac.uk For instance, in cross-coupling reactions, electron-rich and bulky ligands like tricyclohexylphosphine are highly effective because they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. tcichemicals.com The choice of a ligand with the right balance, such as substituting phenyl groups with cyclohexyl groups, allows for the fine-tuning of a catalyst's activity and selectivity for a specific chemical transformation. dntb.gov.ua
Table 1: Comparison of Steric and Electronic Properties of Common Phosphine Ligands
| Ligand | Formula | Tolman Cone Angle (θ) | Electronic Properties |
| Trimethylphosphine | P(CH₃)₃ | 118° wikipedia.org | Strong σ-donor |
| Triphenylphosphine | P(C₆H₅)₃ | 145° wikipedia.org | Weaker σ-donor, π-acceptor |
| Tricyclohexylphosphine | P(C₆H₁₁₎₃ | 170° wikipedia.org | Very strong σ-donor, bulky |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° researchgate.net | Very strong σ-donor, very bulky |
Structural and Spectroscopic Characterization of Transition Metal Complexes with Cyclohexylphosphine (B1595701) Derivatives
The precise structure and bonding within transition metal complexes containing cyclohexylphosphine ligands are elucidated using a combination of spectroscopic methods and single-crystal X-ray diffraction. These techniques provide invaluable data on coordination geometry, bond lengths, bond angles, and the electronic environment of the metal center.
Structural Characterization: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. It provides precise atomic coordinates, allowing for the measurement of key structural parameters. For example, the X-ray structure of the palladium complex Pd[P(cyclohexyl)₃]₂ revealed a P-Pd-P bond angle of 158°, demonstrating the steric repulsion between the two bulky tricyclohexylphosphine ligands. rsc.org Similarly, the structures of various silver(I) complexes with cyclohexyldiphenylphosphine (B1582025) have been determined, showing different coordination numbers and geometries depending on the stoichiometry of the reactants. In copper(I) halide complexes with tricyclohexylphosphine, X-ray analysis has identified both dimeric structures, [(PCy₃)Cu(μ-X)₂Cu(PCy₃)], and monomeric [CuX(PCy₃)₂] species. rsc.org
Spectroscopic Characterization: A suite of spectroscopic techniques is employed to characterize these complexes, both in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying phosphine complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment and coordination to a metal center. nih.gov Coordination to a metal typically causes a significant downfield shift in the ³¹P NMR signal compared to the free ligand. mdpi.com For instance, an increase in the ³¹P chemical shift is observed with an increasing number of cyclohexyl groups in a series of cyclohexylphenylphosphines, which correlates with the catalytic activity of their rhodium complexes. dntb.gov.ua For complexes of zinc(II) and cadmium(II) halides with tricyclohexylphosphine, ³¹P NMR provides detailed information about the species present in solution. acs.org ¹H and ¹³C NMR are also used to characterize the organic framework of the ligands, confirming their structure upon coordination.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the complexes. In copper(I) halide complexes with tricyclohexylphosphine, strong bands in the far-infrared region are assigned to the Cu-X stretching vibrations (ν(CuX)), providing direct information about the metal-halide bond. rsc.org The characteristic C-H stretching frequencies of the cyclohexyl ring are also readily identified in the IR spectra of these complexes.
Other Techniques: For certain metals, other specialized techniques are used. For example, ⁶³Cu Nuclear Quadrupole Resonance (NQR) spectroscopy has been used to study copper(I) complexes with tricyclohexylphosphine, providing data on the electronic environment around the copper nucleus. rsc.org
These characterization methods provide a comprehensive picture of the structure and bonding in transition metal complexes with cyclohexylphosphine derivatives, which is essential for understanding their reactivity and designing more effective catalysts. mdpi.commdpi.com
Table 2: Selected Structural and Spectroscopic Data for Metal Complexes with Cyclohexylphosphine Derivatives
| Complex | Technique | Key Finding / Data |
| Pd[P(cyclohexyl)₃]₂ | X-ray Diffraction | P-Pd-P bond angle = 158° rsc.org |
| [Ag(PPh₂Cy)₃Cl] (Cy = cyclohexyl) | X-ray Diffraction | Characterized crystal structure |
| [(PCy₃)Cu(μ-I)₂Cu(PCy₃)] | ³¹P CPMAS NMR | ¹J(³¹P–⁶³Cu) coupling constant = 1.74 kHz rsc.org |
| [CuI(PCy₃)₂] | ⁶³Cu NQR | Frequency = 32.06 MHz (at room temp.) rsc.org |
| [CuBr₂(PCy₃)₂] | Far-IR Spectroscopy | ν(Cu-Br) = 189 cm⁻¹ rsc.org |
| Rhodium complexes with P(C₆H₁₁)ₓ(C₆H₅)₃₋ₓ | ³¹P NMR | Chemical shift increases with number of cyclohexyl groups dntb.gov.ua |
Future Perspectives and Advanced Research Avenues for Cyclohexyl Triphenylphosphonium Iodide
Development of Novel Synthetic Methods for Enhanced Efficiency and Selectivity
The classical synthesis of phosphonium (B103445) salts, including cyclohexyl triphenylphosphonium iodide, often involves the quaternization of a phosphine (B1218219) with an alkyl halide. libretexts.org While effective, this method can have limitations regarding substrate scope and functional group tolerance. Modern research is geared towards developing more efficient, selective, and environmentally benign synthetic routes.
Recent advancements have demonstrated one-pot procedures and the use of alternative starting materials to streamline the synthesis of phosphonium salts. For instance, methods have been developed for the synthesis of phosphonium salts from easily accessible benzyl (B1604629) alcohols and their heterocyclic analogs, avoiding the need for potentially hazardous alkyl halides. acs.org Two complementary protocols have been described: a direct mixing of the alcohol, trimethylsilyl (B98337) bromide, and triphenylphosphine (B44618), and a one-pot sequential addition of the reagents, both of which can provide high yields for various substrates. acs.org Another innovative approach involves a four-component reaction of an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, and a phosphine in the presence of an acid to generate stable phosphonium salts. researchgate.net
Furthermore, the development of methods using phosphine oxides as precursors for π-expanded phosphonium salts showcases a strategy that often avoids the need for chromatographic purification, a significant advantage in terms of efficiency and scalability. rsc.orgrsc.org The application of such novel methodologies to the synthesis of this compound could lead to more economical and sustainable production, potentially expanding its accessibility and application in both academic and industrial settings.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| From Alcohols | Utilizes readily available alcohols instead of alkyl halides. acs.org | Improved safety profile, broader substrate scope. |
| Four-Component Reaction | Convergent synthesis from simple starting materials. researchgate.net | Increased molecular complexity in a single step. |
| From Phosphine Oxides | Often circumvents the need for chromatographic purification. rsc.org | Enhanced efficiency and scalability. |
Exploration of Unconventional Reactivity and Catalytic Cycles
This compound is primarily known as a precursor to the corresponding ylide for use in the Wittig reaction, a powerful tool for alkene synthesis. libretexts.orgwikipedia.org The mechanism of the Wittig reaction itself is a subject of ongoing research, with evidence suggesting that for unstabilized ylides, the reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate directly under lithium-salt-free conditions. wikipedia.orgpitt.edu The stereochemical outcome of the reaction, which dictates the geometry of the resulting alkene, is a critical aspect that continues to be investigated. organic-chemistry.orgtotal-synthesis.com
Beyond its role in the Wittig reaction, there is a growing interest in exploring the unconventional reactivity of phosphonium salts in catalytic applications. Phosphonium salts have been investigated as catalysts in various transformations. For example, bifunctional quaternary phosphonium iodide catalysts have been designed for the efficient synthesis of cyclic carbonates from epoxides and CO2 under mild conditions. rsc.org Similarly, bifunctional organoboron–phosphonium catalysts have been shown to be effective for the copolymerization of CO2 and epoxides. nih.govrsc.org
The cyclohexyl group in this compound can impart unique steric and electronic properties that could be harnessed in novel catalytic cycles. Tricyclohexylphosphine (B42057), a related phosphine ligand, is known for its role in various catalytic reactions, including cycloadditions and cross-coupling reactions like the Suzuki and Heck reactions. chemicalbook.com This suggests that catalysts derived from or featuring the cyclohexyl phosphonium scaffold could exhibit unique reactivity and selectivity. Future research may focus on employing this compound or its derivatives in photoredox catalysis, where combinations of triphenylphosphine and sodium iodide have shown promise. researchgate.net
| Reaction Type | Role of Phosphonium Species | Potential for this compound |
| Wittig Reaction | Ylide precursor for alkene synthesis. libretexts.orgwikipedia.org | Further investigation of stereocontrol with the cyclohexyl group. |
| CO2 Fixation | Bifunctional catalyst for cyclic carbonate synthesis. rsc.org | Development of catalysts for green chemistry applications. |
| Copolymerization | Organocatalyst for polycarbonate synthesis. nih.govrsc.org | Exploration of new polymeric materials. |
| Photoredox Catalysis | Potential redox catalyst component. researchgate.net | Application in light-driven organic transformations. |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the structure, bonding, and reaction mechanisms of this compound and its derivatives is crucial for optimizing existing applications and discovering new ones. The integration of advanced spectroscopic and computational techniques is pivotal in this endeavor.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and X-ray crystallography are indispensable for characterizing the structure and purity of phosphonium salts. mdpi.com These techniques provide detailed information about the molecular geometry and electronic environment of the phosphorus atom and its substituents. For instance, X-ray analysis has been used to study the structure of sterically hindered phosphonium salts, providing insights into how the bulky substituents influence their properties. mdpi.com
Computational studies , including Density Functional Theory (DFT) calculations, offer a powerful tool for investigating reaction mechanisms and predicting the properties of molecules. researchgate.net Computational methods have been employed to study the stability of reaction intermediates in the Wittig reaction, such as betaines and oxaphosphetanes, helping to refine our understanding of the reaction pathway. pitt.edu Furthermore, computational approaches are used to investigate the physicochemical properties of phosphonium-based ionic liquids and to model their toxicity. rsc.orgnii.ac.jp Applying these computational tools to this compound can provide valuable insights into its reactivity, the stereoselectivity of its Wittig reactions, and the potential for its application in catalysis.
| Technique | Application in Phosphonium Salt Research | Relevance to this compound |
| NMR Spectroscopy | Characterization of molecular structure and purity. mdpi.com | Elucidation of the solution-state structure and dynamics. |
| X-ray Crystallography | Determination of solid-state structure and packing. mdpi.com | Understanding steric effects of the cyclohexyl group. |
| Computational Chemistry | Mechanistic investigation and property prediction. researchgate.netrsc.org | Deeper understanding of reactivity and stereoselectivity. |
Rational Design of Next-Generation Reagents and Catalysts Featuring Cyclohexyl Phosphonium Scaffolds
The insights gained from mechanistic studies and the development of new synthetic methods are paving the way for the rational design of next-generation reagents and catalysts based on the cyclohexyl phosphonium scaffold. By systematically modifying the structure of the phosphonium salt, it is possible to fine-tune its properties for specific applications.
One area of focus is the development of new Wittig reagents with enhanced stereoselectivity and reactivity. nih.gov The steric bulk and conformational flexibility of the cyclohexyl group can be exploited to influence the transition state of the Wittig reaction, potentially leading to higher selectivity for either the (E)- or (Z)-alkene. total-synthesis.com
In the realm of catalysis , the design of bifunctional catalysts incorporating the cyclohexyl phosphonium moiety is a promising avenue. rsc.orgnih.gov These catalysts could feature a second functional group that works in concert with the phosphonium center to facilitate a particular chemical transformation. The rational design of such catalysts can be guided by computational modeling to predict their activity and selectivity. nih.gov For example, ylide-substituted phosphines (YPhos) have been systematically studied to understand the impact of substituents on their catalytic activity in gold(I)-catalysis, leading to significant improvements in performance. nih.govrsc.org Applying similar design principles to cyclohexyl phosphonium-based systems could lead to the development of highly efficient and selective catalysts for a variety of organic reactions. The use of phosphine catalysis in combination with other catalytic modes, such as photocatalysis, is also an emerging area that could be explored for the rapid assembly of complex molecular scaffolds. nih.gov
| Design Strategy | Objective | Potential Application |
| Modification of Substituents | Tune steric and electronic properties. | Enhanced stereoselectivity in Wittig reactions. |
| Bifunctional Design | Introduce cooperative catalytic sites. rsc.orgnih.gov | Efficient CO2 fixation and polymerization. |
| Ylide-Substitution | Modulate ligand properties in metal catalysis. nih.govrsc.org | Highly active and stable gold catalysts. |
| Integration with Photocatalysis | Access novel reaction pathways. nih.gov | Rapid synthesis of complex molecules. |
Q & A
[Basic] What are the established synthetic routes for preparing cyclohexyl triphenylphosphonium iodide, and what reaction conditions are critical for achieving high yields?
This compound is synthesized via nucleophilic substitution, where triphenylphosphine reacts with cyclohexyl iodide in a solvent like benzene under reflux. Critical conditions include:
- Stoichiometric ratios (1:1 molar ratio of phosphine to alkyl halide) .
- Solvent choice : Benzene or toluene for efficient reflux .
- Purification : Removal of solvent under vacuum followed by crystallization with ether to isolate the phosphonium salt .
[Basic] Which spectroscopic and analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- 31P NMR : Identifies the phosphonium cation, with characteristic shifts at δp 42–49 ppm .
- 1H NMR : Confirms cyclohexyl and phenyl group integration .
- Mass spectrometry : Validates molecular weight (e.g., m/z 472.35 for C24H26IP) .
- Elemental analysis : Ensures correct C/H/I/P ratios .
- Melting point : Consistency with literature values (e.g., 185–187°C for methyl analogues) .
[Advanced] How do structural modifications in triphenylphosphonium derivatives, such as cyclohexyl substitution, influence mitochondrial membrane potential (MMP)-dependent uptake mechanisms?
Cyclohexyl substitution increases lipophilicity (logP = 3.19 vs. 2.80 for phenyl analogues), enhancing mitochondrial accumulation . Key findings:
- Confocal microscopy : Cyclohexyl derivatives show 20–30% greater colocalization with mitochondria compared to triphenylphosphonium salts .
- Flow cytometry : MMP-dependent uptake correlates with logP, as higher lipophilicity improves membrane permeability .
- DFT calculations : Charge localization on phosphorus in cyclohexyl derivatives strengthens electrostatic interactions with mitochondrial membranes .
[Advanced] What computational approaches are employed to predict the electronic properties of this compound, and how do these correlate with experimental observations of reactivity?
- Density Functional Theory (DFT) : Reveals distinct charge distribution—cyclohexyl derivatives localize positive charge on phosphorus, while triphenyl analogues delocalize it across aromatic rings .
- Experimental correlation : Localized charges enhance stability in biological media and improve mitochondrial targeting efficiency, as confirmed by confocal imaging .
[Basic] What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how are these determined experimentally?
- LogP : Determined via shake-flask methods (logP = 3.19), indicating high lipophilicity .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO up to 100 mM) for biological applications .
- Stability : Stable under anhydrous conditions but hygroscopic; storage in desiccators is recommended .
[Advanced] In comparative studies, how does the mitochondrial targeting efficiency of this compound compare to other alkyl or aryl-substituted phosphonium salts?
- Methyl/ethyl analogues : Cyclohexyl derivatives exhibit 30% higher mitochondrial uptake than methyltriphenylphosphonium iodide due to optimized lipophilicity and reduced steric hindrance .
- Decyl derivatives : While more lipophilic (logP > 4), excessive hydrophobicity reduces aqueous solubility, limiting biological utility .
[Advanced] What experimental strategies are recommended to resolve discrepancies in reported biological activities of this compound across different cell lines?
- MMP normalization : Use JC-1 dye to quantify mitochondrial membrane potential variations .
- Efflux inhibition : Co-treatment with verapamil (P-glycoprotein inhibitor) to assess transporter-mediated efflux .
- Cell line validation : Compare mitochondrial density via qPCR for mitochondrial DNA markers (e.g., COX1) .
[Basic] What are the primary applications of this compound in mitochondrial research, and what methodological considerations are essential for these studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
